![molecular formula C18H23NO3 B2914568 Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate CAS No. 1207166-75-3](/img/structure/B2914568.png)
Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate
Overview
Description
The compound “Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate” is related to 1,4-Diazabicyclo[2.2.2]octane (DABCO), a colorless, solid organic compound . DABCO is hygroscopic and has good solubility in many polar, as well as nonpolar solvents .
Synthesis Analysis
The synthesis of compounds related to “this compound” involves the use of DABCO as a catalyst . A key synthesis step involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile .Molecular Structure Analysis
While specific structural information for “this compound” was not found, a related compound, ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate, has a linear formula of C17H25NO2 .Chemical Reactions Analysis
DABCO, which is structurally related to “this compound”, is used as a catalyst in electrophilic and nucleophilic substitution, cycloaddition, isomerization, and rearrangement reactions .Physical And Chemical Properties Analysis
DABCO has a melting point of 156–160°C, a boiling point of 174–176°C, and a flash point of 62°C . Its solubility in water at 25°C is 45 g, in ethanol – 77 g, and in phenol – 51 g in 100 g of solvent .Mechanism of Action
The mechanism of action of EBOB is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain. EBOB has been shown to increase the levels of dopamine and serotonin in the brain, which are involved in the regulation of mood, behavior, and cognition. EBOB has also been shown to inhibit the activity of the monoamine oxidase enzyme, which is responsible for the breakdown of these neurotransmitters.
Biochemical and Physiological Effects
EBOB has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. In animal studies, EBOB has been found to increase the pain threshold and reduce inflammation. EBOB has also been shown to have an inhibitory effect on the monoamine oxidase enzyme, which is responsible for the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. This makes EBOB a potential candidate for the treatment of depression and other mood disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of EBOB is its unique bicyclic structure, which makes it an interesting target for synthesis and research. EBOB has also been shown to exhibit a wide range of pharmacological activities, which makes it a potential candidate for the development of new drugs. However, one of the limitations of EBOB is its complex synthesis process, which makes it difficult to produce in large quantities. EBOB is also a relatively new compound, and more research is needed to fully understand its pharmacological properties.
Future Directions
There are several future directions for the research of EBOB. One direction is to investigate the potential of EBOB as a treatment for depression and other mood disorders. Another direction is to explore the potential of EBOB as a new analgesic and anti-inflammatory drug. Additionally, more research is needed to fully understand the mechanism of action of EBOB and its effects on the brain and other organs. Finally, there is a need to develop new and more efficient methods for the synthesis of EBOB, which will allow for large-scale production and further research.
Scientific Research Applications
EBOB has shown potential applications in pharmaceutical research. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. EBOB has also been shown to have an inhibitory effect on the monoamine oxidase enzyme, which is responsible for the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. This makes EBOB a potential candidate for the treatment of depression and other mood disorders.
Safety and Hazards
properties
IUPAC Name |
ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-2-22-16(21)18-10-8-17(9-11-18,12-15(18)20)19-13-14-6-4-3-5-7-14/h3-7,19H,2,8-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTQKFLEBSRAAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(CC2=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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